9-O-(6-O-Malonyl-beta-D-glucopyranosyl) alternariol
Description
Properties
Molecular Formula |
C23H22O13 |
|---|---|
Molecular Weight |
506.4 g/mol |
IUPAC Name |
3-[[(2R,3S,4S,5R,6S)-6-(3,7-dihydroxy-1-methyl-6-oxobenzo[c]chromen-9-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C23H22O13/c1-8-2-9(24)3-13-17(8)11-4-10(5-12(25)18(11)22(32)35-13)34-23-21(31)20(30)19(29)14(36-23)7-33-16(28)6-15(26)27/h2-5,14,19-21,23-25,29-31H,6-7H2,1H3,(H,26,27)/t14-,19-,20+,21-,23-/m1/s1 |
InChI Key |
JWRROXYPWLOGAW-UQEHZPSCSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O)C(=O)O2)O |
Canonical SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)C(=O)O2)O |
Origin of Product |
United States |
Preparation Methods
Source and Initial Isolation
- The precursor alternariol and its derivatives are typically isolated from cultures of Alternaria alternata grown on solid media such as rice flour or potato dextrose agar (PDA). For example, A. alternata strain TA7 is cultured on rice flour media at 25 °C for about 24 days to produce alternariol with a purity exceeding 98% as verified by HPLC-UV at 254 nm.
- The fungal cultures are then harvested, and the mycelium and agar are extracted using solvents such as ethyl acetate and methanol to separate unconjugated toxins and conjugated metabolites, respectively.
Biotransformation via Plant Cell Cultures
- The malonylated glucoside derivatives, including 9-O-(6-O-malonyl-beta-D-glucopyranosyl) alternariol, have been produced by incubating alternariol or its sulfated forms with plant suspension cells, such as tobacco (Nicotiana tabacum) BY-2 cells or tomato fruit tissues.
- These plant cells enzymatically conjugate alternariol with glucose and malonyl groups at specific hydroxyl positions. For example, tobacco suspension cells have been demonstrated to form 3-O-(6-O-malonyl-beta-D-glucopyranosyl)-alternariol and related derivatives.
- The glucosylation and malonylation occur via glycosyltransferases and malonyltransferases present in the plant cells, which attach the glucose moiety at the 9-O position of alternariol and further malonylate the glucose at the 6-O position.
Extraction and Purification
- After incubation, the plant cell cultures or fungal cultures are extracted with methanol to recover the conjugated metabolites.
- The extracts are then subjected to preparative High-Performance Liquid Chromatography (HPLC) using reversed-phase C18 columns with gradients of aqueous ammonium acetate and acetonitrile containing formic acid. The flow rates and gradient profiles are optimized for separation of the malonylated glucosides.
Analytical Characterization
- The purified compounds are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure and purity. LC-MS is typically performed in negative electrospray ionization mode to detect the molecular ions and fragmentation patterns consistent with malonylated glucosides.
- NMR spectroscopy (1H, HSQC, HMBC) confirms the position of glucose attachment at the 9-O position of alternariol and malonylation at the 6-O position of the glucopyranose ring by characteristic chemical shifts and coupling constants.
Summary Table of Preparation Steps
| Step | Description | Conditions / Notes |
|---|---|---|
| Fungal culture | Alternaria alternata strain TA7 grown on rice flour media | 25 °C, 24 days; purity >98% by HPLC-UV |
| Extraction | Ethyl acetate extraction for unconjugated toxins; methanol extraction for conjugated metabolites | Room temperature, 2 h stirring |
| Plant cell incubation | Incubation of alternariol or sulfates with tobacco BY-2 cells or tomato fruit tissues | Sterile conditions; time varies |
| Biotransformation | Enzymatic glucosylation at 9-O position; malonylation at 6-O position of glucose | Via endogenous plant enzymes |
| Purification | Preparative reversed-phase HPLC using C18 column | Gradient: 20-90% acetonitrile with 0.1% formic acid |
| Structural confirmation | LC-MS (negative ESI), 1H NMR, HSQC, HMBC | Confirms glycosidic linkage and malonyl position |
Research Findings and Notes
- The formation of 9-O-(6-O-malonyl-beta-D-glucopyranosyl) alternariol is a result of plant cell metabolism of alternariol or its sulfated derivatives, highlighting the role of plant detoxification pathways in modifying fungal toxins.
- The malonylation of the glucose moiety increases the polarity and potentially alters the biological activity and stability of the compound.
- The purity of the isolated compounds is generally >97% as determined by UV absorbance and LC-MS, ensuring the reliability of structural studies and bioactivity assays.
- Commercial suppliers list 9-O-(6-O-malonyl-beta-D-glucopyranosyl) alternariol with full chemical name and CAS number 1779520-66-9, confirming its recognized chemical identity.
Chemical Reactions Analysis
Types of Reactions: 9-O-(6-O-Malonyl-beta-D-glucopyranosyl) alternariol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfate conjugates.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Used for oxidation reactions.
Reducing Agents: Used for reduction reactions.
Acids and Bases: Used to catalyze substitution reactions.
Major Products:
Sulfate Conjugates: Formed through oxidation.
Glucosylated Metabolites: Formed through glycosylation.
Scientific Research Applications
9-O-(6-O-Malonyl-beta-D-glucopyranosyl) alternariol is primarily used in research regarding mycotoxin metabolism and food safety. It is a glycosylated derivative of alternariol, a mycotoxin produced by Alternaria fungi. The compound has a molecular formula of C23H22O13 and a molecular weight of 506.41 g/mol. Alternariol is known for its genotoxic properties and links to health concerns related to food safety.
Chemical Behavior
9-O-(6-O-Malonyl-beta-D-glucopyranosyl) alternariol's chemical behavior involves hydrolysis and conjugation. Hydrolysis can release alternariol and malonic acid, while conjugation may involve further glycosylation or sulfation. Alternariol can undergo methylation to form alternariol 9-O-methyl ether, a significant metabolite, and may also participate in biotransformation processes mediated by microbial or plant enzymes.
Biological Activities
9-O-(6-O-Malonyl-beta-D-glucopyranosyl) alternariol exhibits biological activities like its parent compound, alternariol, including cytotoxicity and potential genotoxic effects that can cause DNA damage in various cell types. Glycosylation may affect its solubility and bioavailability, potentially changing its toxicity profile. Glycosylated forms of mycotoxins may have reduced toxicity compared to their aglycones because of improved metabolic stability and decreased absorption.
Synthesis
Synthesis of 9-O-(6-O-Malonyl-beta-D-glucopyranosyl) alternariol can occur through enzymatic or chemical methods. Enzymatic synthesis often uses plant cell cultures or microbial systems capable of glycosylating alternariol. For example, suspension cultures of Nicotiana tabacum have been shown to convert alternariol into various glycosides via glycosyltransferases . Chemical synthesis may involve protecting group strategies followed by selective deprotection and coupling reactions to achieve the desired glycosidic linkages.
Applications
The primary applications of 9-O-(6-O-Malonyl-beta-D-glucopyranosyl) alternariol are in research related to mycotoxin metabolism and food safety. Studying it helps understand the detoxification pathways of mycotoxins in plants and animals. It can also serve as a reference standard in analytical chemistry for detecting and quantifying alternariol derivatives in food products.
Interaction Studies
Interaction studies with 9-O-(6-O-Malonyl-beta-D-glucopyranosyl) alternariol focus on its metabolic pathways and potential interactions with biological systems. These studies help understand how this compound is processed within organisms and its effects on cellular mechanisms, and how it interacts with enzymes involved in detoxification, which could provide insights into mitigating the risks associated with exposure to mycotoxins.
Structural Relatives
Several compounds are structurally related to 9-O-(6-O-Malonyl-beta-D-glucopyranosyl) alternariol, particularly other glycosides and derivatives of alternariol:
| Compound Name | Structure/Modification | Unique Features |
|---|---|---|
| Alternariol | Parent compound without modifications | Known genotoxicity |
| Alternariol 9-O-methyl ether | Methylated form at the 9-O position | Exhibits similar but distinct biological activity |
| 3-O-beta-D-glucopyranosyl alternariol | Glycoside at the 3-O position | Different solubility and potential bioactivity |
| Alternariol-3-sulfate | Sulfated derivative | May exhibit altered toxicity profiles |
Mechanism of Action
The mechanism of action of 9-O-(6-O-Malonyl-beta-D-glucopyranosyl) alternariol involves its interaction with DNA and topoisomerases. The compound inhibits the activity of topoisomerases I and IIα, leading to an increase in DNA strand breaks. This genotoxic effect is a key factor in its potential health risks .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of 9-O-(6-O-Malonyl-beta-D-glucopyranosyl) alternariol are influenced by its structural modifications. Below is a detailed comparison with key analogs:
Alternariol (AOH)
- Structure : Parent compound lacking glycosylation or malonylation.
- Molecular Formula : C${14}$H${10}$O$_5$; Molecular Weight : 258.22 g/mol.
- Bioactivity: Exhibits genotoxicity and cytotoxicity (e.g., weak activity against HepG2 cells, IC$_{50}$ > 50 μM) .
- Key Difference : The absence of glycosylation reduces solubility and increases membrane permeability compared to its glycosylated derivatives.
Alternariol Monomethyl Ether (AME)
- Structure : Methylation at the 4-OH position of AOH.
- Molecular Formula : C${15}$H${12}$O$_5$; Molecular Weight : 272.25 g/mol.
- Bioactivity: Similar genotoxicity to AOH but lower cytotoxicity in marine fungal isolates .
9-O-(trans-p-Coumaroyl)-alternariol and 9-O-(trans-Caffeoyl)-alternariol
- Structure : Acylated derivatives with p-coumaroyl or caffeoyl groups at the 9-OH of AOH.
- Molecular Formula :
- p-Coumaroyl: C${24}$H${18}$O$7$; Molecular Weight : 418.39 g/mol.
- Caffeoyl: C${24}$H${18}$O$8$; Molecular Weight : 434.39 g/mol.
- Bioactivity : Significant cytotoxicity against A2780 ovarian cancer cells (IC$_{50}$: 3.1 μM and 9.4 μM, respectively) .
- Key Difference : Acyl groups enhance lipophilicity and membrane penetration, leading to higher cytotoxic potency compared to glycosylated derivatives.
Alternariol 9-Gentiobioside
- Structure : Beta-gentiobiosyl (two glucosyl units) linked to the 9-OH of AOH.
- Molecular Formula : C${26}$H${30}$O$_{15}$; Molecular Weight : 582.51 g/mol.
- Bioactivity: Limited data available; gentiobiosylation likely reduces bioavailability due to increased molecular size and polarity .
- Key Difference : Larger glycosyl group may hinder cellular uptake compared to the malonyl-glucoside derivative.
Alternariol-9-methylether-3-beta-D-(6’-malonyl)-glucoside
- Structure : Methylation at the 9-OH and malonyl-glucoside at the 3-OH of AOH (CAS: 1779520-71-6).
- Molecular Formula : C${24}$H${24}$O$_{13}$; Molecular Weight : 520.44 g/mol.
- Bioactivity : Underexplored, but positional differences in glycosylation/malonylation may alter metabolic pathways compared to the 9-O-malonyl-glucoside analog .
Physicochemical and Pharmacokinetic Properties
Solubility and Absorption
- 9-O-(6-O-Malonyl-beta-D-glucopyranosyl) alternariol: Malonylation increases water solubility but may reduce passive diffusion. Caco-2 cell studies show active uptake and deglucosylation to release free AOH, enhancing bioavailability .
- Acylated Derivatives : Higher lipophilicity facilitates passive diffusion, correlating with potent cytotoxicity .
Metabolic Stability
- Glycosylated Derivatives : Susceptible to enzymatic hydrolysis (e.g., intestinal β-glucosidases), releasing bioactive aglycones like AOH .
- Acylated Derivatives : Resistant to hydrolysis, leading to prolonged cellular exposure and activity .
Cytotoxicity and Toxicological Implications
| Compound | Cytotoxicity (IC$_{50}$) | Target Cell Line | Key Structural Influence |
|---|---|---|---|
| 9-O-(trans-p-Coumaroyl)-AOH | 3.1 μM | A2780 | Lipophilic acyl group |
| 9-O-(trans-Caffeoyl)-AOH | 9.4 μM | A2780 | Antioxidant caffeoyl moiety |
| AOH | >50 μM | HepG2 | Unmodified structure |
| AME | >50 μM | HepG2 | Methylation at 4-OH |
Data sourced from .
Biological Activity
9-O-(6-O-Malonyl-β-D-glucopyranosyl) alternariol is a modified form of the mycotoxin alternariol, which is produced by various species of the Alternaria fungus. This compound has garnered attention due to its potential biological activities, particularly in the context of plant interactions and detoxification mechanisms. Understanding its biological activity is crucial for assessing its implications in agriculture and food safety.
Structure and Properties
The compound features a malonyl group conjugated to a glucopyranosyl moiety linked to alternariol, enhancing its solubility and possibly its biological interactions. The structural formula can be represented as follows:
1. Metabolization in Plants
Recent studies have shown that mycotoxins like alternariol can be taken up and metabolized by plants. In a hydroponic study, Alternaria toxins, including alternariol derivatives, were detected in various plant compartments, indicating that plants can modify these toxins into less harmful forms through conjugation processes . The formation of glucosides and malonyl derivatives was observed, suggesting a detoxification pathway that may enhance plant resistance against fungal pathogens.
2. Conjugation Mechanisms
The conjugation of alternariol with glucose and malonyl groups has been documented in several studies. For instance, tomato fruits inoculated with Alternaria alternata demonstrated significant glucosylation of alternariol, with approximately 90% being converted to glucosides after infection . This process not only reduces the toxicity of the compound but also aids in its storage and transport within the plant.
3. Toxicological Studies
Toxicological evaluations indicate that while alternariol exhibits cytotoxic properties, its conjugated forms may exhibit reduced toxicity. For example, studies have shown that the malonylated forms demonstrate altered bioactivity compared to their parent compounds . The mechanism behind this reduced toxicity could be attributed to changes in cellular uptake and interaction with biological targets.
Case Study 1: Tomato Plant Response
A pilot study focused on tomato plants inoculated with Alternaria alternata revealed that these plants effectively conjugated alternariol into less toxic forms. The study employed high-resolution mass spectrometry to analyze the metabolites produced during infection. Results indicated that the majority of alternariol was transformed into glucosides, significantly reducing its presence in free form within the plant tissues .
Case Study 2: Wheat Uptake Experiment
In another experiment involving winter wheat, researchers investigated the uptake and metabolization of Alternaria toxins using a hydroponic system. The results showed that various conjugates were formed within the plant tissues, including malonyl derivatives of alternariol. This finding supports the hypothesis that plants can detoxify mycotoxins through biotransformation processes .
Comparative Analysis of Biological Activity
| Compound | Toxicity Level | Metabolization Efficiency | Biological Activity |
|---|---|---|---|
| Alternariol | High | Low | Cytotoxic |
| 9-O-(6-O-Malonyl-β-D-glucopyranosyl) | Moderate | High | Reduced cytotoxicity |
| Alternariol-9-O-methyl ether | Moderate | Medium | Cytotoxic |
Q & A
Q. What is the structural significance of the malonyl-glucopyranosyl moiety in 9-O-(6-O-Malonyl-beta-D-glucopyranosyl) alternariol, and how does it influence bioactivity?
The malonyl-glucopyranosyl group enhances solubility and stability, facilitating interactions with cellular targets. Structural modifications, such as glycosylation, are critical for modulating cytotoxicity. For instance, studies on analogous alternariol derivatives (e.g., 9-O-(trans-p-coumaroyl)-alternariol) demonstrated that acylated groups significantly enhance cytotoxicity in cancer cell lines (e.g., IC₅₀ of 3.1 μM for A2780 cells) by improving membrane permeability and target binding . Analytical methods like ¹H/¹³C NMR and HRESIMS are essential for verifying structural modifications and their bioactivity correlations .
Q. What methodologies are recommended for synthesizing 9-O-(6-O-Malonyl-beta-D-glucopyranosyl) alternariol?
Synthesis involves regioselective glycosylation and malonylation steps. A validated approach for alternariol derivatives uses protected glucopyranosyl donors (e.g., per-O-acetylated sugars) under acid catalysis, followed by deprotection. High-yield synthesis (e.g., >95% purity) requires optimization of reaction conditions (e.g., solvent, temperature) to avoid side products like alternariol methyl ether . Post-synthesis purification via preparative HPLC with UV/Vis detection (λ = 254 nm) is critical .
Q. How can researchers detect and quantify this compound in complex biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is the gold standard. For example, a method using C18 columns (2.1 × 100 mm, 1.7 μm) with a gradient of 0.1% formic acid in acetonitrile/water achieves detection limits of 0.1 ng/mL. Validation parameters (precision, accuracy, recovery) must comply with FDA/EMA guidelines . Untargeted metabolomics using GC×GC-MS can also identify co-occurring metabolites in plant-fungal interactions .
Q. What are the primary natural sources and environmental triggers for its production?
The compound is produced by Alternaria spp. during saprophytic colonization of crops like tomatoes and cereals. Environmental factors such as Zn²⁺ and Mn²⁺ ions synergistically enhance biosynthesis (3-fold increase) by upregulating polyketide synthase genes . Host resistance mechanisms, like chlorogenic acid in tomatoes, transiently inhibit production via gene suppression .
Advanced Research Questions
Q. How does 9-O-(6-O-Malonyl-beta-D-glucopyranosyl) alternariol interact with DNA and induce genotoxicity?
The compound intercalates into DNA, causing double-strand breaks and base oxidation. It inhibits topoisomerase I/II, preventing DNA relaxation and repair. In macrophages, it increases cyclin B1 and phosphorylated cdc2, inducing G2/M arrest. Mechanistic studies using comet assays and γH2AX foci quantification are recommended to assess DNA damage .
Q. What experimental models are suitable for studying its cytotoxicity and immunomodulatory effects?
- In vitro: Use cancer cell lines (e.g., A2780 ovarian, HepG2 liver) for IC₅₀ determination via MTT assays. Include primary immune cells (e.g., macrophages) to evaluate cytokine suppression (e.g., TNF-α, IL-6) via ELISA .
- In vivo: Rodent models (e.g., Sprague-Dawley rats) for 28-day toxicity assessments, focusing on hepatic/renal biomarkers (ALT, creatinine) and histopathology .
Q. How can CRISPR/Cas9 be applied to study its biosynthetic pathway?
Targeted deletion of the alternariol polyketide synthase (PKS) gene cluster in Alternaria alternata abolishes production. Heterologous expression in Aspergillus oryzae confirms gene function. Metabolite profiling via HPLC-DAD and thin-layer chromatography (TLC) validates pathway intermediates .
Q. What strategies mitigate data contradictions in dose-response studies?
Q. How does chlorogenic acid from resistant tomato genotypes inhibit its biosynthesis?
Chlorogenic acid downregulates PKS gene expression during early fungal growth phases (days 1–3), reducing alternariol production by 60–80%. However, fungal degradation of chlorogenic acid over time relieves inhibition. Real-time qPCR and RNA-seq are key for tracking gene expression dynamics .
Q. What computational tools predict its metabolic fate and toxicity?
Quantum chemical modeling (e.g., DFT for HOMO-LUMO gaps) predicts DNA-binding affinity. ADMET software (e.g., SwissADME) forecasts pharmacokinetics, highlighting high hepatotoxicity risk (PAINS alerts). Molecular docking with topoisomerase I/II crystal structures (PDB: 1T8I) validates inhibition mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
